2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium is a complex organic compound characterized by its unique structure consisting of multiple pyridinium rings.
Preparation Methods
The synthesis of 2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium typically involves multiple steps. One common method includes the use of palladium-copper-catalyzed Sonogashira Csp2–Csp cross-couplings to connect aromatic building blocks to acetylenic units . The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s redox behavior is particularly notable, as it can be reduced through a one-electron process to form a radical cation and then further reduced to a neutral form . Common reagents used in these reactions include methyl iodide and anhydrous solvents .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe and in the study of charge transfer complexes . In biology and medicine, its redox properties make it useful for various biochemical assays and as a potential therapeutic agent . Industrially, it is used in the development of materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium involves its ability to undergo reversible redox reactions. This property allows it to act as an electron acceptor and form charge transfer complexes . The molecular targets and pathways involved in these processes are primarily related to its interaction with other electron-rich or electron-deficient species .
Comparison with Similar Compounds
Similar compounds to 2,4,6-Tris(1-methylpyridin-1-ium-4-YL)pyridin-1-ium include other viologens such as methyl viologen dichloride (paraquat) and 2,4,6-tris(4-pyridyl)pyridine . What sets this compound apart is its unique structure that allows for a wider range of synthetic variability and tunability of its characteristics .
Properties
CAS No. |
113919-77-0 |
---|---|
Molecular Formula |
C23H24N4+4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2,4,6-tris(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C23H23N4/c1-25-10-4-18(5-11-25)21-16-22(19-6-12-26(2)13-7-19)24-23(17-21)20-8-14-27(3)15-9-20/h4-17H,1-3H3/q+3/p+1 |
InChI Key |
PKRWWGOEMNJGJV-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC(=[NH+]C(=C2)C3=CC=[N+](C=C3)C)C4=CC=[N+](C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.